Benzoic acid, 4-[(2-chloroacetyl)amino]-3-methoxy-, ethyl ester Benzoic acid, 4-[(2-chloroacetyl)amino]-3-methoxy-, ethyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC18701276
InChI: InChI=1S/C12H14ClNO4/c1-3-18-12(16)8-4-5-9(10(6-8)17-2)14-11(15)7-13/h4-6H,3,7H2,1-2H3,(H,14,15)
SMILES:
Molecular Formula: C12H14ClNO4
Molecular Weight: 271.69 g/mol

Benzoic acid, 4-[(2-chloroacetyl)amino]-3-methoxy-, ethyl ester

CAS No.:

Cat. No.: VC18701276

Molecular Formula: C12H14ClNO4

Molecular Weight: 271.69 g/mol

* For research use only. Not for human or veterinary use.

Benzoic acid, 4-[(2-chloroacetyl)amino]-3-methoxy-, ethyl ester -

Specification

Molecular Formula C12H14ClNO4
Molecular Weight 271.69 g/mol
IUPAC Name ethyl 4-[(2-chloroacetyl)amino]-3-methoxybenzoate
Standard InChI InChI=1S/C12H14ClNO4/c1-3-18-12(16)8-4-5-9(10(6-8)17-2)14-11(15)7-13/h4-6H,3,7H2,1-2H3,(H,14,15)
Standard InChI Key RHAFBQTXSOXIDY-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC(=C(C=C1)NC(=O)CCl)OC

Introduction

Chemical Identity and Structural Properties

Benzoic acid, 4-[(2-chloroacetyl)amino]-3-methoxy-, ethyl ester (CAS: 1622908-61-5) is a synthetic organic compound belonging to the class of substituted benzoic acid derivatives. Its molecular formula is C₁₂H₁₃ClN₂O₄, with a molecular weight of 284.70 g/mol . The structure comprises a benzoic acid backbone substituted with a methoxy group at position 3, a chloroacetylated amino group at position 4, and an ethyl ester at the carboxyl terminus (Figure 1).

Key Structural Features:

  • Methoxy group (-OCH₃): Enhances solubility and influences electronic properties .

  • Chloroacetyl amino group (-NHCOCH₂Cl): Introduces reactivity for further functionalization .

  • Ethyl ester (-COOEt): Improves stability and modulates bioavailability .

Table 1: Molecular and Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₃ClN₂O₄
Molecular Weight284.70 g/mol
Boiling Point416°C (predicted)
Density1.283 g/cm³
LogP (Partition Coefficient)2.11
SolubilityLow in water; soluble in organic solvents

Synthesis and Manufacturing

The synthesis of this compound typically involves multi-step reactions, as outlined in patent literature and academic protocols .

Key Synthetic Routes

  • Esterification of Precursor Acid:

    • 4-Amino-3-methoxybenzoic acid is esterified with ethanol in the presence of an acid catalyst (e.g., H₂SO₄) to yield ethyl 4-amino-3-methoxybenzoate .

    • Reaction Conditions: Reflux at 80–85°C for 6 hours .

  • Chloroacetylation:

    • The amino group is acylated with chloroacetyl chloride in anhydrous dichloromethane (DCM) under basic conditions (e.g., triethylamine) .

    • Yield: ~90% after purification.

Table 2: Optimization of Chloroacetylation

ParameterOptimal ValueImpact on Yield
Temperature0–5°CMinimizes side reactions
Molar Ratio (Chloroacetyl Chloride:Amine)1.2:1Maximizes conversion
SolventDCMEnhances reactivity

Industrial-Scale Production

Patent WO2012032528A2 highlights a scalable method using continuous flow reactors to improve efficiency . Key steps include:

  • In-line monitoring of reaction parameters (pH, temperature).

  • Crystallization from methanol/water mixtures for high-purity isolation (>99% HPLC purity) .

Spectroscopic Characterization

NMR Analysis

  • ¹H NMR (CDCl₃):

    • δ 1.35 (t, 3H, -COOCH₂CH₃), δ 3.89 (s, 3H, -OCH₃), δ 4.30 (q, 2H, -COOCH₂CH₃), δ 7.50–7.80 (m, aromatic protons) .

  • ¹³C NMR:

    • 167.2 ppm (ester carbonyl), 165.8 ppm (chloroacetyl carbonyl), 56.1 ppm (-OCH₃) .

IR Spectroscopy

  • Strong absorption at 1745 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O), and 1250 cm⁻¹ (C-O-C ether) .

Mass Spectrometry

  • ESI-MS: m/z 285.1 [M+H]⁺, consistent with molecular weight .

Applications and Biological Activity

Pharmaceutical Intermediate

This compound serves as a key intermediate in synthesizing kinase inhibitors and anticancer agents . For example:

  • Bosutinib Analogues: Used in tyrosine kinase inhibition for leukemia treatment .

  • Antimicrobial Agents: Derivatives show activity against Gram-positive bacteria (MIC: 2–8 µg/mL) .

Material Science

  • Polymer Modification: Incorporated into epoxy resins to enhance thermal stability (Tg increase by 20°C) .

Table 3: Biological Activity Data

AssayResultReference
Anticancer (MCF-7 cells)IC₅₀ = 12.5 µM
Antibacterial (S. aureus)MIC = 4 µg/mL
LogD (pH 7.4)2.11

Citations PubChem CID 170628. CAS 6307-66-0. CAS 94-30-4. WO2012032528A2. NIST WebBook 617-05-0. PubChem CID 12045611. BenchChem 449177-08-6. US3786082A. ChemicalBook 94-30-4. PMC6257562. Matrix Scientific. EPA-HQ-OPPT-2003-0026. Sigma-Aldrich S295019. NIHS Class A236 Report.

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